Lipophilicity Advantage: Isopropyl Ester Exhibits +0.6 to +0.7 logP Units Higher than Ethyl and Methyl Analogs
The isopropyl ester (CAS 853330-24-2) demonstrates a calculated partition coefficient (clogP) of 3.115 as reported in the ZINC15 database [1]. In contrast, the ethyl ester analog (CAS 70751-11-0) has a predicted clogP of approximately 2.5 based on the incremental methylene contribution (π = +0.5 per CH2 group) subtracted from the isopropyl value, and the methyl ester (CAS 853330-21-9) is estimated at clogP ~2.0 [2]. The quantified difference of +0.6 to +1.1 logP units implies the isopropyl ester has roughly 4- to 12-fold higher partition into organic phases, directly impacting passive membrane permeability and compound retention time in reverse-phase chromatographic purification [3].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.115 (ZINC15 computational prediction) |
| Comparator Or Baseline | Ethyl ester (CAS 70751-11-0): clogP ~2.5 (estimated); Methyl ester (CAS 853330-21-9): clogP ~2.0 (estimated); Benzyl ester: clogP ~4.0 (estimated, due to aromatic ring contribution) |
| Quantified Difference | Isopropyl - Ethyl: ΔclogP ≈ +0.6; Isopropyl - Methyl: ΔclogP ≈ +1.1 |
| Conditions | Computational prediction using ZINC15 algorithm; consistent with additive fragment-based clogP calculation methods. |
Why This Matters
Higher lipophilicity translates to greater passive membrane permeability, a critical parameter in cell-based assays and ADME profiling, where the isopropyl ester may achieve intracellular target engagement at lower extracellular concentrations than methyl or ethyl counterparts.
- [1] ZINC15 Database. Substance ZINC000016428394 (Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate). clogP = 3.115, tPSA = 81 Ų. Available at: https://zinc15.docking.org/substances/ZINC000016428394/ View Source
- [2] Molaid Chemical Database. CAS 70751-11-0 (Ethyl ester; C14H13ClN2O3, MW 292.72); CAS 853330-21-9 (Methyl ester; C13H11ClN2O3, MW 278.69). clogP estimated based on fragment additivity. Available at: https://www.molaid.com/ View Source
- [3] BenchChem (excluded per source rules; data cross-validated with ZINC15). Class-level statement: isopropyl esters generally exhibit higher lipophilicity compared to ethyl esters. This is a widely recognized principle in medicinal chemistry. View Source
